molecular formula C14H16BF3O4 B3101772 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid CAS No. 1400976-18-2

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid

Cat. No. B3101772
CAS RN: 1400976-18-2
M. Wt: 316.08 g/mol
InChI Key: SWCOUWIBHDXHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The structure of phenylboronic acids can be characterized by IR, 1H NMR, 13C NMR, and MS . The structure is confirmed by X-ray diffraction, and its crystallography and conformation are analyzed . DFT further analyzes its structure .

Scientific Research Applications

Molecular Structure and Synthesis

  • Synthesis and Structure Confirmation : The synthesis of boric acid ester intermediates involving benzene rings, including derivatives related to 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid, involves a three-step substitution reaction. The structures of these compounds are confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are utilized to analyze the molecular structures, showing consistency with crystal structures determined by X-ray diffraction. These studies provide insight into the physicochemical properties of such compounds (Huang et al., 2021).

Chemical and Physical Analysis

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : Advanced DFT calculations further explore the molecular electrostatic potential and frontier molecular orbitals of compounds related to 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid. This research sheds light on the unique physicochemical properties of these compounds (Huang et al., 2021).

Applications in Imaging and Detection

  • Fluorescent Prochelator Development : The development of boronic ester-based fluorescent prochelators, which respond to various stimuli like hydrogen peroxide and metal ions by altering fluorescence, involves structures similar to 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid. Such compounds have potential applications in imaging and detection in biological systems (Hyman & Franz, 2012).

Potential in Metal Coordination and Oxidative Stress Protection

  • Prochelator Development for Metal Coordination : Research into prochelators that transform into chelators upon chemical conversion, involving structures akin to 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid, demonstrates their potential in providing hexadentate ligands for chelating metal ions. This can impede oxidative stress, suggesting applications in protective therapies (Leed et al., 2011).

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-8(14(16,17)18)5-6-9(10)11(19)20/h5-7H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCOUWIBHDXHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135345
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1400976-18-2
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400976-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.